Cas no 2229664-01-9 (4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene)
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene
- 2229664-01-9
- 4-chloro-1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
- EN300-1942304
- LSCKNQRZGIPWTJ-ONEGZZNKSA-N
-
- Inchi: 1S/C9H5ClF3NO2/c10-7-2-1-6(3-4-14(15)16)8(5-7)9(11,12)13/h1-5H/b4-3+
- InChI Key: LSCKNQRZGIPWTJ-ONEGZZNKSA-N
- SMILES: ClC1C=CC(/C=C/[N+](=O)[O-])=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 250.9960906g/mol
- Monoisotopic Mass: 250.9960906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 45.8Ų
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942304-0.05g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 0.05g |
$468.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-0.1g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 0.1g |
$490.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-0.25g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 0.25g |
$513.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-0.5g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 0.5g |
$535.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-1.0g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 1g |
$813.0 | 2023-06-03 | ||
| Enamine | EN300-1942304-2.5g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 2.5g |
$1089.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-5.0g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 5g |
$2360.0 | 2023-06-03 | ||
| Enamine | EN300-1942304-10.0g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 10g |
$3500.0 | 2023-06-03 | ||
| Enamine | EN300-1942304-1g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 1g |
$557.0 | 2023-09-17 | ||
| Enamine | EN300-1942304-5g |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene |
2229664-01-9 | 5g |
$1614.0 | 2023-09-17 |
4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene
4-Chloro-1-(2-Nitroethenyl)-2-(Trifluoromethyl)Benzene: A Comprehensive Overview
The compound with CAS No 2229664-01-9, commonly referred to as 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at the para position, a nitrovinyl group at the ortho position, and a trifluoromethyl group at the meta position. The combination of these substituents imparts distinctive chemical properties, making it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the potential of 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, while the nitrovinyl group introduces unique electronic properties that are valuable in various chemical transformations. Researchers have explored its role as an intermediate in the synthesis of complex molecules, leveraging its ability to undergo nucleophilic aromatic substitution and other key reactions.
One of the most intriguing aspects of this compound is its ability to participate in photochemical reactions. Recent findings suggest that 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene can act as a photosensitizer in certain reaction conditions, facilitating energy transfer processes that are crucial in photovoltaic applications. This property has drawn significant attention from scientists working on next-generation solar cells and light-harvesting materials.
In terms of industrial applications, 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene has shown promise in the production of high-performance polymers. Its ability to form stable covalent bonds under specific conditions makes it a valuable building block for constructing advanced polymer networks with tailored mechanical and thermal properties. Additionally, its use as a precursor in the synthesis of agrochemicals has been explored, with recent studies demonstrating its potential as an efficient herbicide.
From a safety standpoint, proper handling and storage of 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene are essential to ensure workplace safety. While it is not classified as a hazardous material under standard conditions, precautions should be taken to avoid prolonged exposure or inhalation. Storage in a cool, dry place away from incompatible materials is recommended to maintain its stability and prevent unintended reactions.
In conclusion, 4-chloro-1-(2-nitroethenyl)-2-(trifluoromethyl)benzene (CAS No 2229664-01-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern chemistry.
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